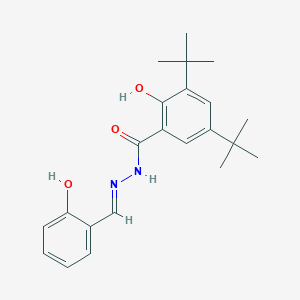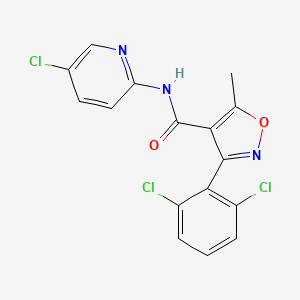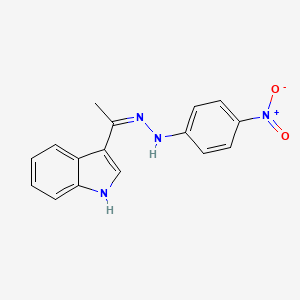
3,5-di-tert-butyl-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-di-tert-butyl-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide (DBHB) is a hydrazide derivative that has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science.
Wissenschaftliche Forschungsanwendungen
3,5-di-tert-butyl-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antioxidant, anti-inflammatory, and anticancer activities. It has also been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, 3,5-di-tert-butyl-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide has been studied for its applications in materials science, such as its use as a corrosion inhibitor and as a dye for textiles. It has also been investigated for its potential to remove heavy metals from contaminated water.
Wirkmechanismus
The mechanism of action of 3,5-di-tert-butyl-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide is not fully understood, but it is believed to be related to its antioxidant properties. 3,5-di-tert-butyl-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide has been shown to scavenge free radicals and inhibit lipid peroxidation, which can lead to oxidative stress and cell damage. It has also been shown to inhibit the activity of certain enzymes that are involved in inflammation and cancer progression.
Biochemical and physiological effects:
3,5-di-tert-butyl-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide has been shown to have a low toxicity and is well tolerated in animal studies. It has been shown to have a protective effect against oxidative stress and inflammation in various tissues, including the brain, liver, and kidney. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-di-tert-butyl-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide has several advantages for lab experiments, including its high purity, low toxicity, and ease of synthesis. However, it has some limitations, including its relatively low solubility in water and its limited stability under certain conditions.
Zukünftige Richtungen
There are several potential future directions for the study of 3,5-di-tert-butyl-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide. One area of research could focus on its potential applications in the treatment of neurodegenerative diseases. Another area of research could focus on its potential as a corrosion inhibitor for metal surfaces. Additionally, 3,5-di-tert-butyl-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide could be further investigated for its potential to remove heavy metals from contaminated water. Further studies are needed to fully understand the mechanism of action of 3,5-di-tert-butyl-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide and to optimize its properties for various applications.
Synthesemethoden
3,5-di-tert-butyl-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide can be synthesized by the condensation reaction between 2-hydroxybenzaldehyde and 3,5-di-tert-butyl-2-hydroxybenzohydrazide in the presence of a catalyst. The reaction proceeds under mild conditions and yields a high purity product.
Eigenschaften
IUPAC Name |
3,5-ditert-butyl-2-hydroxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-21(2,3)15-11-16(19(26)17(12-15)22(4,5)6)20(27)24-23-13-14-9-7-8-10-18(14)25/h7-13,25-26H,1-6H3,(H,24,27)/b23-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTKARUWPFIBLG-YDZHTSKRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(=O)NN=CC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(=O)N/N=C/C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-di-tert-butyl-2-hydroxy-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6060639.png)
![2-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-4,6-diiodophenol](/img/structure/B6060650.png)
![1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-(methoxymethyl)piperidine](/img/structure/B6060653.png)
![2-(3,4-difluorobenzoyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6060659.png)

![1-(4-fluorobenzyl)-3-hydroxy-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6060674.png)
![2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone](/img/structure/B6060687.png)

![7-(3-methoxybenzyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6060695.png)
![N-(2-chlorophenyl)-2-({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)acetamide](/img/structure/B6060697.png)

![3-{[4-(cyclopropylmethyl)-1-piperazinyl]methyl}-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B6060734.png)

![ethyl 3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B6060743.png)